Product packaging for Ethyl 5-oxopentanoate(Cat. No.:CAS No. 22668-36-6)

Ethyl 5-oxopentanoate

Cat. No.: B1589264
CAS No.: 22668-36-6
M. Wt: 144.17 g/mol
InChI Key: WUPBOSISFPJABC-UHFFFAOYSA-N
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Description

Ethyl 5-oxopentanoate (CAS 22668-36-6) is a diester equivalent and versatile chemical building block with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Its structure features both a carbonyl and an ester functional group, as represented by the SMILES notation CCOC(=O)CCCC=O , making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the synthesis of various heterocyclic compounds and complex molecules. Literature reports its use in multi-step synthetic routes, including a high-yield (74%) synthesis from levulinic acid derivatives . Its reactivity allows for transformations at both the ketone and ester termini, enabling the construction of spirocyclic systems , coumarin derivatives via reaction with phenols , and pyrazolone, isoxazolone, and pyrimidone derivatives upon reaction with nucleophiles like phenylhydrazine, hydroxylamine, and acetamidine, respectively . Research Applications: Primarily used as a synthetic intermediate in pharmaceutical research and development . Its structure makes it suitable for exploring structure-activity relationships in drug discovery. Serves as a starting material for the preparation of more complex, pharmaceutically relevant scaffolds . Handling and Storage: To maintain stability and purity, this material should be stored under an inert atmosphere and kept in a freezer, ideally at temperatures under -20°C . Safety guidelines indicate it may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE) is recommended . This compound is provided exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1589264 Ethyl 5-oxopentanoate CAS No. 22668-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBOSISFPJABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456475
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22668-36-6
Record name ethyl 5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Oxopentanoate and Its Precursors

Esterification-Based Routes

Esterification represents a fundamental approach to the synthesis of Ethyl 5-oxopentanoate (B1240814), primarily involving the reaction of its corresponding carboxylic acid with ethanol (B145695).

The most common and direct method for preparing Ethyl 5-oxopentanoate is the Fischer esterification of 5-oxopentanoic acid (levulinic acid) with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires heating the mixture under reflux to drive the equilibrium towards the formation of the ester. On an industrial scale, the precursor, levulinic acid, is often produced from the acid-catalyzed dehydration of biomass-derived carbohydrates, making this a potentially sustainable route.

Table 1: Reaction Conditions for Direct Esterification

Reactant 1 Reactant 2 Catalyst Conditions Product
5-Oxopentanoic Acid Ethanol Sulfuric Acid Reflux This compound

The synthesis of the precursor, 5-oxopentanoic acid, can be achieved via the hydrolysis of other γ-keto esters. This reaction is essentially the reverse of the esterification described previously. The hydrolysis is typically carried out in the presence of an acid or a base. google.com For instance, a process involving the treatment of a γ-keto acid ester with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid, effectively cleaves the ester group to yield the corresponding γ-keto acid. google.com This method is crucial for obtaining the carboxylic acid precursor from other esterified forms.

Functional Group Transformations for Synthesis

Alternative synthetic strategies involve the chemical modification of precursors that already contain the basic carbon skeleton but require functional group interconversions to yield the target molecule.

A specific method for synthesizing this compound involves the oxidation of a halogenated precursor. One documented procedure starts with Ethyl 5-bromopentanoate. prepchem.com In this route, the bromo-ester is heated under reflux with sodium bicarbonate and pyridine (B92270) N-oxide in a toluene (B28343) solvent. prepchem.com The reaction is conducted under a nitrogen atmosphere with vigorous stirring. prepchem.com Following the reaction, the product is isolated through a workup procedure involving partitioning with water, extraction, and vacuum distillation, yielding this compound as a colorless oil. prepchem.com

Table 2: Synthesis from Ethyl 5-bromopentanoate

Reactant Reagents Solvent Conditions Yield
Ethyl 5-bromopentanoate Sodium bicarbonate, Pyridine N-oxide Toluene Reflux, 9 hours, Nitrogen atmosphere ~33%

Pathways involving nitrile precursors are another route to the parent carboxylic acid, 5-oxopentanoic acid. For example, 5-cyanopentanoic acid can be synthesized by reacting a halogenated ester like methyl 5-bromopentanoate with potassium cyanide in a polar aprotic solvent such as dimethylformamide (DMF). The resulting methyl 5-cyanopentanoate can then be hydrolyzed using aqueous acid to give 5-cyanopentanoic acid. A further step, not detailed for this specific compound but a known transformation, would be the hydrolysis of the nitrile group to a carboxylic acid.

Another related pathway is the oxidation of a cyano-alcohol. 5-Cyano-1-pentanol can be oxidized using reagents like potassium permanganate (B83412) in an acidic medium to yield 5-cyanopentanoic acid. This reaction requires careful temperature control to prevent over-oxidation or hydrolysis of the nitrile group. While these routes lead to the precursor acid, subsequent esterification would be required to obtain this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. A key aspect is the use of renewable feedstocks. The production of levulinic acid (5-oxopentanoic acid) from biomass is a prime example of this principle in action. Furthermore, the selection of solvents plays a critical role in the environmental impact of a synthesis. tandfonline.com Research into green solvents, such as γ-valerolactone (GVL) and specialized polar aprotic solvents like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean), aims to replace hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). tandfonline.comrsc.orgrsc.org The development of efficient, solvent-free reaction conditions and the use of catalytic rather than stoichiometric amounts of reagents are also central tenets of green chemistry that are applicable to the synthesis of esters. rsc.org

Sustainable Methodologies and Metrics

One of the primary sustainable routes to this compound is through the esterification of levulinic acid with ethanol. Levulinic acid itself can be produced from the acid-catalyzed dehydration of carbohydrates found in biomass, making this a renewable pathway. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux.

In the broader context of sustainable synthesis, the development of green solvents is crucial. While not a direct synthesis of this compound, research into the synthesis of related compounds like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) highlights the application of green chemistry principles. rsc.orgresearchgate.net These studies often employ retrosynthetic analysis to devise shorter, more efficient synthetic routes from readily available building blocks, sometimes in solvent-free conditions. rsc.orgresearchgate.net The use of bio-renewable solvents such as γ-Valerolactone (GVL) is also being explored in various chemical transformations. csic.esacs.org

Atom Economy and E-factor Analysis

Green chemistry metrics are essential for quantifying the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The E-factor (Environmental Factor) provides a measure of the waste generated per unit of product.

For the synthesis of related compounds, detailed green metrics analyses, including Atom Economy and Complete E-factor, have been conducted. rsc.orgresearchgate.net These analyses have shown that newer, optimized synthetic routes can be significantly more sustainable than traditional or patented methods. rsc.orgresearchgate.net The calculation of the Complete E-factor considers all raw materials, reagents, solvents, and water used in the process, subtracting only the mass of the final product. rsc.org This comprehensive approach provides a clear indication of the waste generated and highlights areas for process improvement. rsc.org

Optimization of Reaction Conditions

The efficiency and viability of any synthetic process for this compound hinge on the careful optimization of reaction conditions. This includes stoichiometric control, catalyst selection, solvent systems, temperature, reaction time, and purification techniques.

Stoichiometric Control and Catalyst Selection

Precise control over the stoichiometry of reactants is fundamental to maximizing yield and minimizing byproducts. In many syntheses, the molar ratios of reactants are carefully adjusted. For instance, in multicomponent reactions leading to complex macrocycles, the reagents are often used in equimolar amounts, with a slight excess of a catalyst or promoter like ammonium (B1175870) chloride. nih.gov In other cases, using an excess of one reactant can drive the reaction to completion or influence the product distribution. nih.gov

Catalyst selection is equally critical. In the esterification of levulinic acid, strong acid catalysts like sulfuric acid are commonly used. For other transformations, a wide range of catalysts are employed. For example, in the synthesis of related dithiane derivatives, Lewis acids such as BF₃·OEt₂ can enhance reaction rates. In some cases, base catalysts like potassium tert-butoxide are used, particularly in reactions involving weak C-H acids. rsc.org The choice of catalyst can significantly impact reaction efficiency and selectivity.

Solvent System Optimization

The solvent system plays a multifaceted role in a chemical reaction, affecting solubility, reaction rates, and sometimes the reaction pathway itself. In the esterification to produce this compound, toluene or benzene (B151609) can be used to azeotropically remove water, thereby shifting the equilibrium towards the product.

The search for greener and more effective solvents is a major area of research. acs.org Dipolar aprotic solvents like DMF and NMP are common but have associated toxicity concerns. acs.org Consequently, alternatives such as 2-Me-THF, GVL, and PolarClean are being investigated for various applications, including solid-phase peptide synthesis. csic.esrsc.org The physical properties of a solvent, such as boiling point, melting point, and viscosity, are crucial considerations for its practical application in both laboratory and industrial settings. csic.es For instance, a high boiling point can be advantageous for reactions requiring elevated temperatures. csic.es

Temperature and Reaction Time Control

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. Many reactions for the synthesis of this compound and its derivatives are conducted under reflux conditions to ensure a sufficient reaction rate. However, in some cases, low temperatures are necessary to prevent decomposition or the formation of side products.

The progress of a reaction is often monitored over time to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times. For example, a reaction might be run for several hours, with its progress tracked by techniques like thin-layer chromatography (TLC). In some modern synthetic methods, such as microwave-assisted synthesis, reaction times can be significantly reduced compared to conventional heating. smolecule.com

Purification Techniques and Yield Improvement

After the reaction is complete, the desired product, this compound, must be isolated and purified. Common purification techniques include extraction, distillation, and column chromatography.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Ketone Moiety

The ketone group in ethyl 5-oxopentanoate (B1240814) is generally resistant to oxidation under mild conditions. masterorganicchemistry.comorganic-chemistry.org However, strong oxidizing agents can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group. masterorganicchemistry.comlibretexts.org

Vigorous oxidation of ketones typically results in the breaking of the carbon skeleton to produce a mixture of carboxylic acids. organic-chemistry.orglibretexts.org In the case of ethyl 5-oxopentanoate, oxidation would lead to the cleavage of the carbon chain, yielding dicarboxylic acids.

A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts ketones into esters. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. adichemistry.com For this compound, this would result in the formation of an anhydride (B1165640) derivative, which could subsequently be hydrolyzed to dicarboxylic acids. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon; groups that can better stabilize a positive charge are more likely to migrate. organic-chemistry.orgjk-sci.com

The outcome of the oxidation of this compound is highly dependent on the specific oxidizing agent used.

Potassium Permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that, particularly under hot, acidic, or concentrated conditions, will cleave the carbon-carbon bond of the ketone. masterorganicchemistry.comlibretexts.org The oxidation of ketones with permanganate can be complex, but it generally leads to the formation of carboxylic acids. libretexts.org For this compound, this would result in the cleavage of the pentanoate chain.

Chromium Trioxide (CrO₃): Often used in aqueous sulfuric acid and acetone (B3395972) (Jones reagent), chromium trioxide is a strong oxidizing agent capable of oxidizing secondary alcohols to ketones. organic-chemistry.orgorgsyn.org While it is more commonly used for alcohol oxidation, under forcing conditions, it can also oxidize ketones, leading to C-C bond cleavage in a manner similar to potassium permanganate. orgsyn.org

Peroxyacids (e.g., m-CPBA): These reagents are specific for the Baeyer-Villiger oxidation. wikipedia.orgjk-sci.com Unlike the harsh oxidation by permanganate or chromium trioxide, peroxyacids allow for a controlled insertion of an oxygen atom to form an ester (or a lactone from a cyclic ketone) without cleaving the molecule into smaller fragments. adichemistry.comthermofisher.com The reactivity of various peroxyacids can be ranked, with trifluoroperoxyacetic acid being among the most reactive. jk-sci.comthermofisher.com

Oxidizing AgentReaction TypePrimary Product Type from this compound
Potassium Permanganate (KMnO₄)C-C Bond CleavageDicarboxylic Acids
Chromium Trioxide (CrO₃)C-C Bond CleavageDicarboxylic Acids
Peroxyacids (e.g., m-CPBA)Baeyer-Villiger OxidationAnhydride/Dicarboxylic Acid Derivatives

Reduction Reactions of the Ketone Moiety

The ketone carbonyl group in this compound is readily reduced to a secondary alcohol. The choice of reducing agent is crucial as it determines whether the ester group is also reduced.

Reduction of the ketone moiety in this compound yields a secondary alcohol. If a selective reducing agent is used, the product is ethyl 5-hydroxypentanoate (B1236267). However, if a more powerful reducing agent is employed, both the ketone and the ester functionalities will be reduced, resulting in the formation of a diol, pentane-1,5-diol. adichemistry.com

The selectivity of the reduction is a key consideration in the chemical transformation of this compound.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not typically reduce esters. Therefore, treating this compound with sodium borohydride would selectively reduce the ketone group to a hydroxyl group, yielding ethyl 5-hydroxypentanoate.

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and non-selective reducing agent. It will reduce both the ketone and the ester functional groups. Consequently, the reaction of this compound with lithium aluminum hydride will produce pentane-1,5-diol.

Reducing AgentSelectivityProduct from this compound
Sodium Borohydride (NaBH₄)Reduces ketones, not estersEthyl 5-hydroxypentanoate
Lithium Aluminum Hydride (LiAlH₄)Reduces both ketones and estersPentane-1,5-diol

Nucleophilic Substitution Reactions

One of the most significant reactions of this type is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org The ylide acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This is followed by a sequence of steps that ultimately result in the replacement of the carbonyl oxygen with the carbon group from the ylide, forming an alkene. organic-chemistry.orglibretexts.org The reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.com The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The Wittig reaction is a powerful method for carbon-carbon double bond formation at a specific location. libretexts.org

Another important class of nucleophilic addition reactions involves the use of Grignard reagents (organomagnesium halides). youtube.comadichemistry.com These reagents are potent carbon-based nucleophiles that readily attack the electrophilic carbonyl carbon of the ketone. youtube.com The initial product is a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. youtube.comadichemistry.com It is important to note that Grignard reagents will also react with the ester functionality. Typically, two equivalents of the Grignard reagent will add to the ester, also forming a tertiary alcohol after workup. masterorganicchemistry.compearson.com Therefore, the reaction of this compound with a Grignard reagent would lead to the formation of a diol with tertiary alcohol groups at both the original ketone and ester positions.

Ester and Amide Formation

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is typically pushed toward the desired product by using the new alcohol as a solvent.

Amide formation is another key transformation, generally accomplished by reacting the ester with a primary or secondary amine. libretexts.org This reaction, often slower than with more reactive carboxylic acid derivatives like acid chlorides, can be facilitated by heating or by using specific activating agents. A modern and efficient method involves the use of alkali metal amidoboranes. For instance, reacting an ester with sodium amidoborane (NaNH₂BH₃) in a solvent like tetrahydrofuran (B95107) (THF) can produce the corresponding primary amide rapidly and in high yield at room temperature. nih.gov

TransformationReactantReagentsProduct
TransesterificationMethanolH⁺ or CH₃O⁻ (catalytic)Mthis compound
AmidationAmmonia (NH₃)Heat5-oxopentanamide
AmidationMethylamine (CH₃NH₂)HeatN-methyl-5-oxopentanamide
AmidationSodium amidoborane (NaNH₂BH₃)THF, Room Temperature5-oxopentanamide

Halogen Replacement Strategies

Halogenated esters are valuable synthetic intermediates due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions. this compound can be halogenated at the α-position to either the aldehyde or the ester group under appropriate conditions. For example, α-bromination of the aldehyde can be achieved using reagents like N-Bromosuccinimide (NBS). The resulting α-halo-aldehyde-ester can then undergo substitution reactions with various nucleophiles.

Alternatively, a common strategy involves starting with a halogenated precursor. For instance, the synthesis of this compound can be accomplished from ethyl 5-bromopentanoate, highlighting the interchangeability of the halogen and oxygen-containing functional groups. prepchem.com In this synthesis, ethyl 5-bromopentanoate is heated with sodium bicarbonate and pyridine (B92270) N-oxide in toluene (B28343) to yield this compound. prepchem.com This demonstrates a strategy where a halogen is replaced by an oxygen functionality.

StrategyStarting MaterialReagentsIntermediate/ProductApplication
α-HalogenationThis compoundN-Bromosuccinimide (NBS)Ethyl 2-bromo-5-oxopentanoateIntroduction of a nucleophile at C2
Oxidation of Halogenated PrecursorEthyl 5-bromopentanoatePyridine N-oxide, NaHCO₃This compoundSynthesis of the target molecule
Nucleophilic SubstitutionEthyl 2-bromo-5-oxopentanoateSodium azide (B81097) (NaN₃)Ethyl 2-azido-5-oxopentanoateSynthesis of α-amino acids

Condensation and Annulation Reactions

The presence of two carbonyl groups and acidic α-protons makes this compound an ideal substrate for various condensation and annulation reactions, which are powerful tools for carbon-carbon bond formation and ring construction.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound can act as the enolizable component. In the presence of a base, an enolate can be formed at the C4 position (α to the ester) and subsequently attack an aromatic aldehyde, such as benzaldehyde. This reaction typically undergoes dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound.

Carbonyl Partner (non-enolizable)BaseInitial Product (β-hydroxy ester)Final Product (after dehydration)
BenzaldehydeNaOH or KOHEthyl 4-(hydroxy(phenyl)methyl)-5-oxopentanoateEthyl 5-oxo-4-(phenylmethylene)pentanoate
FurfuralNaOH or KOHEthyl 4-(furan-2-yl(hydroxy)methyl)-5-oxopentanoateEthyl 4-(furan-2-ylmethylene)-5-oxopentanoate

Aldol Reactions

Intramolecular reactions are often favored when they lead to the formation of stable five- or six-membered rings. youtube.comlibretexts.org this compound is a 1,5-dicarbonyl compound (counting the aldehyde and the ester carbonyls) and is perfectly suited for an intramolecular aldol condensation. Upon treatment with a base, the enolate formed at C-4 (α to the ester) can attack the electrophilic aldehyde carbon at C-1. This cyclization results in the formation of a five-membered ring. The initial β-hydroxy ester adduct can then undergo dehydration, especially with heating, to yield a stable α,β-unsaturated cyclopentenone derivative. The stereochemical outcome of aldol reactions can often be predicted using models like the Zimmerman-Traxler model, which involves a chair-like six-membered transition state. harvard.edu

Reaction TypeBaseKey IntermediateFinal Product
Intramolecular Aldol AdditionNaOH (catalytic), low temp.Ethyl 2-hydroxy-3-oxocyclopentane-1-carboxylateEthyl 2-hydroxy-3-oxocyclopentane-1-carboxylate
Intramolecular Aldol CondensationNaOH, HeatEthyl 2-hydroxy-3-oxocyclopentane-1-carboxylateEthyl 3-oxo-1-cyclopentene-1-carboxylate

Electrocyclic Annulation (Nazarov Cyclization)

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the 4π-conrotatory electrocyclic ring closure of a divinyl ketone precursor, typically catalyzed by a Lewis acid or protic acid. wikipedia.orgorganic-chemistry.org While this compound is not a divinyl ketone itself, it can be converted into a suitable precursor. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde functionality can introduce one vinyl group. A subsequent Claisen-Schmidt or similar condensation at the C-4 position can install the second vinyl group, creating the necessary divinyl ketone framework. The resulting intermediate can then undergo the Nazarov cyclization to produce a functionalized cyclopentenone. Modern variations of this reaction utilize strategies like silicon-directed cyclization or substrate polarization to improve control and efficiency. organic-chemistry.orgnih.gov

StepReactionReagentsIntermediate/Product
1Wittig ReactionPh₃P=CH₂ (Methylenetriphenylphosphorane)Ethyl 6-heptenoate-5-one
2Aldol CondensationBenzaldehyde, NaOHEthyl 5-oxo-4-(phenylmethylene)-6-heptenoate (Divinyl ketone precursor)
3Nazarov CyclizationFeCl₃ or H₂SO₄Ethyl 2-(phenylmethylene)-3-oxocyclopent-1-ene-1-carboxylate

Cyclization and Heterocycle Formation

The dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent that can react with both the aldehyde and the ester functionalities.

For example, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of six-membered nitrogen-containing heterocycles. The initial reaction would likely occur at the more reactive aldehyde group to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and the formation of a dihydropyridazinone ring system. Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) can lead to the formation of oxazine (B8389632) derivatives. The synthesis of thiazoles can be achieved through reactions involving reagents like tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.org

BinucleophileReaction ConditionsResulting Heterocycle ClassExample Product
Hydrazine (H₂N-NH₂)Ethanol (B145695), RefluxDihydropyridazinone6-(3-ethoxycarbonylpropyl)-4,5-dihydro-3(2H)-pyridazinone
Hydroxylamine (H₂N-OH)Mild AcidDihydrooxazineEthyl 3-(6H-1,2-oxazin-6-yl)propanoate
Thiourea (H₂NCSNH₂)Acid catalyst, DehydrationDihydropyrimidine-thioneEthyl 3-(2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)propanoate

Pyrazole (B372694) and Isoxazolone Derivatives

The direct synthesis of pyrazole and isoxazolone rings via condensation reactions generally requires a 1,3-dicarbonyl compound to react with hydrazine (for pyrazoles) or hydroxylamine (for isoxazolones). The 1,4-disposition of the carbonyl groups in this compound does not readily facilitate the standard cyclization mechanisms, such as the Knorr pyrazole synthesis, to form these specific five-membered heterocycles. Scientific literature does not support a direct, high-yield transformation of this compound into simple pyrazole or isoxazolone derivatives under typical condensation conditions.

Pyrimidone Derivatives

Similarly, the construction of the pyrimidone core, for instance through the well-known Biginelli reaction, is predicated on the use of a 1,3-dicarbonyl compound (typically a β-ketoester), an aldehyde, and urea (B33335) or a related amidine. The structural framework of this compound, as a γ-keto ester, is not suited for this cyclocondensation pathway to form dihydropyrimidones. Consequently, it is not utilized as a starting material in this common synthetic route.

Multi-component Reactions for Complex Scaffolds

While not a precursor for the aforementioned simpler heterocycles, this compound can be involved in the synthesis of complex molecular architectures. Its functional groups can be chemically modified and then incorporated into larger structures.

One notable example involves its incorporation into tryptanthrin (B1681603) (indolo[2,1-b]quinazolin-6,12-dione) derivatives. Although this is not a multi-component reaction that builds the core scaffold, it demonstrates the utility of the this compound backbone. A tryptanthrin derivative, Ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate , has been synthesized. mdpi.com In this case, the this compound moiety is not a building block for the quinazoline (B50416) ring itself but is attached as a side chain to the existing heterocyclic system, showcasing its role as a synthon for introducing dicarboxylic acid residues. mdpi.com

The synthesis of pyrido[1,2-a]pyrimidines typically proceeds from the reaction of 2-aminopyridine (B139424) derivatives with β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate (B1235776). The reaction mechanism involves an initial Michael addition followed by an intramolecular cyclization. This compound does not fit this substrate profile and is therefore not employed in the conventional synthesis of the pyrido[1,2-a]pyrimidine (B8458354) scaffold.

Derivatives and Analogues: Synthesis and Structural Diversification

Functionalized Ethyl 5-Oxopentanoate (B1240814) Derivatives

The modification of the ethyl 5-oxopentanoate structure is a key area of research for creating new chemical entities. The presence of both a ketone and an ester functional group provides two reactive sites for chemical transformation, enabling the synthesis of diverse analogues.

Halogenated Analogues (e.g., Ethyl 5-chloro-2-oxopentanoate, Ethyl 5-chloro-4-oxopentanoate)

While specific synthetic details for ethyl 5-chloro-2-oxopentanoate and ethyl 5-chloro-4-oxopentanoate are not extensively documented in publicly available literature, the synthesis of structurally related α-keto esters with terminal chloro-substituents has been described. A prominent method involves the Grignard reaction, as demonstrated in the preparation of ethyl 7-chloro-2-oxoheptanoate. chemicalbook.comgoogle.com

This synthesis begins with the formation of a Grignard reagent from 1-bromo-5-chloropentane. The reaction is typically initiated with magnesium in an ether solvent like tetrahydrofuran (B95107) (THF). patsnap.com The resulting organomagnesium compound is then reacted with diethyl oxalate. google.com This addition reaction targets one of the ester groups of diethyl oxalate, leading to the formation of the α-keto ester framework. The final product, ethyl 7-chloro-2-oxoheptanoate, is obtained after an acidic workup. google.com This synthetic strategy highlights a viable route for coupling a chloro-alkane chain with an ester-containing electrophile to generate halogenated α-oxoesters. The reaction conditions, such as temperature and solvent, are crucial for minimizing side reactions, like Wurtz coupling. google.com

Table 1: Synthesis of Ethyl 7-chloro-2-oxoheptanoate via Grignard Reaction

Reactants Reagents Key Steps Product
1-bromo-5-chloropentane Magnesium, THF Formation of Grignard Reagent 5-chloropentylmagnesium bromide

This table summarizes a general procedure for a homologous compound, illustrating a potential synthetic route for other chloro-substituted oxopentanoates.

Methoxy-Substituted Analogues (e.g., Ethyl 5-methoxy-3-oxopentanoate)

The introduction of a methoxy (B1213986) group into the this compound backbone can lead to compounds with altered reactivity and physical properties. While direct synthesis of ethyl 5-methoxy-3-oxopentanoate is not widely reported, related methoxy-substituted keto esters are accessible. For instance, α-methoxyimino-β-keto esters can be synthesized from β-keto ester precursors. acs.org

The synthesis starts with a β-keto ester, such as ethyl 3-oxopentanoate (B1256331). The first step is a nitrosation reaction at the α-position, typically achieved using sodium nitrite in acetic acid at low temperatures. This reaction forms an α-oximino-β-keto ester. The subsequent step involves the methylation of the oxime's hydroxyl group to yield the α-methoxyimino derivative. This two-step process provides a reliable method for introducing a methoxy-containing functionality adjacent to a ketone. acs.org

Amino-Substituted Analogues (e.g., Ethyl 5-(dimethylamino)-2-methyl-5-oxopentanoate)

Amino-substituted analogues represent an important class of derivatives, with research heavily focused on the methyl ester analogue, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. This compound, known commercially as PolarClean, has been investigated as a green polar aprotic solvent. Its synthesis has been optimized to be efficient and sustainable. chemscene.com

High-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate can be obtained through a one-step, base-catalyzed Michael addition. One efficient route involves the reaction of dimethyl acrylamide with methyl isobutyrate. This reaction proceeds quickly (around 30 minutes) under solvent-free conditions with a catalytic amount of a base like potassium tert-butoxide (KOtBu), demonstrating high atom economy and green chemistry principles. chemscene.com Alternative patented routes often involve multiple steps, such as the ring-opening of a cyclic anhydride (B1165640) followed by amidation, which can result in lower yields and isomeric impurities like methyl 5-(dimethylamino)-4-methyl-5-oxopentanoate. chemscene.com

Table 2: Comparison of Synthetic Routes for Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Synthetic Route Starting Materials Conditions Key Advantages
Michael Addition Dimethyl acrylamide, Methyl isobutyrate Catalytic KOtBu, Solvent-free, 30 min High purity, Fast, Sustainable, One-step

This table focuses on the well-documented methyl ester analogue.

Aryl-Substituted Analogues (e.g., Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, Ethyl 3-aryl-4,5-diphenyl-5-oxopentanoates)

The incorporation of aryl moieties into the this compound structure has been achieved through various synthetic methods, leading to compounds with potential applications in materials science and medicinal chemistry.

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate: This derivative is typically synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of glutaric anhydride with butylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step forms 4-(4-butylbenzoyl)butanoic acid. The subsequent step is an esterification of the carboxylic acid group, commonly achieved by reacting it with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final ethyl ester product.

Ethyl 3-aryl-4,5-diphenyl-5-oxopentanoates: A series of these complex, multi-substituted analogues has been synthesized through a Michael addition reaction. beilstein-journals.org The synthesis involves the reaction of ethyl benzoylacetate with various substituted benzylideneacetophenones (chalcones) in the presence of a basic catalyst like sodium ethoxide in an ethanol solvent. The spectral data, including IR, ¹H NMR, and UV spectroscopy, have been used to characterize these compounds. beilstein-journals.org

Amide and Carbamoyl (B1232498) Derivatives

Amide and carbamoyl derivatives of this compound can be synthesized by targeting either the ketone or the ester functional group.

Amide Formation: A common strategy to form an amide from an ester is direct aminolysis, where the ester is reacted with an amine. nih.govlibretexts.org This reaction can be slow and often requires heating or catalysis. A more efficient laboratory method involves converting the carboxylic acid (obtained from hydrolysis of the ester) into a more reactive acyl chloride or using peptide coupling reagents. fishersci.it Alternatively, the ketone group of this compound can be transformed into an amine via reductive amination. bris.ac.ukorganic-chemistry.org This process involves reacting the ketone with an amine (such as ammonia or a primary/secondary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or a hydrosilane with a catalyst) to form a new C-N bond. The resulting amino-ester could then be further functionalized.

Carbamoyl Derivatives: Carbamates (a subclass of carbamoyl derivatives) are typically synthesized by reacting an alcohol with an isocyanate. While direct carbamoylation of the this compound backbone is not straightforward, derivatives can be prepared from functionalized precursors. For example, if an amino group is introduced via reductive amination as described above, it can then be reacted with reagents like phosgene or its equivalents, followed by an alcohol, to form a carbamate.

Fluoroalkyl-Containing Analogues (e.g., Ethyl 5,5,5-trifluoro-2-oxopentanoate)

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, can significantly alter the electronic properties and metabolic stability of a molecule. Trifluoromethyl ketones are valuable intermediates in medicinal chemistry. nih.gov

The synthesis of α-trifluoromethyl ketones from esters is a subject of ongoing research. A modern and straightforward method involves the direct nucleophilic trifluoromethylation of an appropriate ester precursor. beilstein-journals.orgnih.gov One such method utilizes fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source. The reaction is typically mediated by a strong base, such as potassium hexamethyldisilazide (KHMDS), in a suitable solvent like triglyme at low temperatures. beilstein-journals.orgnih.gov This approach allows for the conversion of various methyl and ethyl esters into their corresponding trifluoromethyl ketones in good yields. This methodology represents a viable pathway for the synthesis of ethyl 5,5,5-trifluoro-2-oxopentanoate from a precursor like ethyl 4,4,4-trifluorobutanoate.

Table 3: General Method for Trifluoromethyl Ketone Synthesis

Precursor Type CF₃ Source Reagents Product

This table outlines a general, modern approach applicable to the synthesis of the target fluoroalkyl analogue.

Complex Organic Molecules Derived from this compound

The strategic manipulation of the functional groups within this compound opens avenues for the synthesis of elaborate molecular architectures with potential applications in medicinal chemistry and materials science. The following subsections detail the synthetic pathways to achieve this structural diversification.

The synthesis of the tetracyclic indolo[2,1-b]quinazolinone core, a prominent scaffold in various biologically active compounds, from this compound requires a multi-step approach. A plausible synthetic strategy involves the initial transformation of this compound into a suitable quinazolinone precursor, followed by the construction of the fused indole ring.

One conceptual pathway begins with the conversion of this compound to a derivative of glutamic acid. This can be achieved through established synthetic methodologies. The resulting glutamic acid derivative can then be reacted with an appropriately substituted anthranilic acid or its corresponding isatoic anhydride. This condensation reaction, a cornerstone in quinazolinone synthesis, would furnish a 4-oxo-3,4-dihydroquinazoline with a side chain at the 2-position derived from the glutamic acid moiety.

Compound NameStructure
This compound![Image of this compound structure]
Glutamic Acid![Image of Glutamic Acid structure]
Anthranilic Acid![Image of Anthranilic Acid structure]
Isatoic Anhydride![Image of Isatoic Anhydride structure]
Indolo[2,1-b]quinazolinone![Image of Indolo[2,1-b]quinazolinone structure]
Tryptanthrin (B1681603)![Image of Tryptanthrin structure]
Isatin![Image of Isatin structure]

The synthesis of pyridazine derivatives from this compound typically proceeds through the formation of the corresponding γ-ketoacid, 5-oxopentanoic acid. This hydrolysis can be readily achieved under acidic or basic conditions. The resulting 5-oxopentanoic acid serves as a key precursor for the construction of the pyridazinone ring.

The cyclocondensation of 5-oxopentanoic acid with hydrazine (B178648) hydrate is a common and effective method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones. nih.govresearchgate.net The reaction involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carboxylic acid carbonyl, leading to cyclization and dehydration to afford the pyridazinone ring.

Further derivatization of the resulting pyridazinone can be achieved through various chemical transformations. For instance, N-alkylation or N-acylation at the pyridazinone nitrogen allows for the introduction of diverse substituents. Additionally, reactions at the C4 and C5 positions of the dihydropyridazinone ring, such as dehydrogenation to form the aromatic pyridazine, can lead to a wider range of analogues. The versatility of this approach makes this compound a valuable starting material for accessing a library of substituted pyridazine derivatives. brieflands.com

Compound NameStructure
This compound![Image of this compound structure]
5-Oxopentanoic Acid![Image of 5-Oxopentanoic Acid structure]
Hydrazine Hydrate![Image of Hydrazine Hydrate structure]
6-Methyl-4,5-dihydropyridazin-3(2H)-one![Image of 6-Methyl-4,5-dihydropyridazin-3(2H)-one structure]

The synthesis of 1,3,4-oxadiazole-containing structures from this compound commences with the conversion of the ester functionality into a hydrazide. This is typically achieved by reacting this compound with hydrazine hydrate in a suitable solvent, such as ethanol, to yield 5-oxopentanoic hydrazide. This hydrazide intermediate is a crucial building block for the subsequent construction of the oxadiazole ring. researchgate.net

The formation of the 1,3,4-oxadiazole ring from 5-oxopentanoic hydrazide can be accomplished through several established methods. One common approach involves the reaction of the hydrazide with a variety of reagents that provide the second carbon atom of the heterocyclic ring and facilitate the cyclodehydration process. arkat-usa.orguc.pt For instance, reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst can yield a 2-unsubstituted 1,3,4-oxadiazole.

Alternatively, acylation of the terminal nitrogen of the hydrazide with an acid chloride or anhydride, followed by cyclodehydration using reagents like phosphorus oxychloride or thionyl chloride, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netnih.gov The substituent at the 2-position is derived from the acylating agent, while the substituent at the 5-position originates from the 5-oxopentanoic hydrazide backbone. This modular approach allows for the synthesis of a wide array of oxadiazole derivatives with varying substitution patterns, starting from the readily accessible this compound.

Compound NameStructure
This compound![Image of this compound structure]
5-Oxopentanoic Hydrazide![Image of 5-Oxopentanoic Hydrazide structure]
1,3,4-Oxadiazole![Image of 1,3,4-Oxadiazole structure]
Phosphorus Oxychloride![Image of Phosphorus Oxychloride structure]
Thionyl Chloride![Image of Thionyl Chloride structure]

Biological and Pharmacological Research Perspectives

Molecular Target Interactions and Enzyme Inhibition

There is a notable lack of specific research data concerning the direct molecular interactions and enzyme inhibition mechanisms of Ethyl 5-oxopentanoate (B1240814).

Competitive Binding Mechanisms

No studies were identified that investigate the competitive binding mechanisms of Ethyl 5-oxopentanoate with any specific biological targets.

Specific Enzyme Inhibition (e.g., 5-Lipoxygenase, RhoA)

There is no available research demonstrating the specific inhibitory activity of this compound against enzymes such as 5-Lipoxygenase or RhoA. While the inhibition of these enzymes is a significant area of therapeutic research, studies have focused on other chemical entities.

Therapeutic Potential and Drug Discovery

The role of this compound as a direct precursor for therapeutic agents or as a modulator of biological pathways has not been a specific focus of published research.

Precursors for Drug Development (e.g., Antiviral, Anticancer Agents)

While this compound is a versatile chemical building block, no specific synthesis pathways have been published that identify it as a direct precursor for the development of named antiviral or anticancer agents. Research in these therapeutic areas typically involves more complex molecular scaffolds.

Modulators of Biological Pathways (e.g., inflammation, cell survival)

There is no scientific evidence to suggest that this compound acts as a direct modulator of biological pathways such as inflammation or cell survival. Investigations into chemical modulators of these pathways have not identified this specific compound as an active agent.

GABA Analogue Precursors (e.g., Pregabalin)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov Consequently, analogues of GABA are of significant interest in pharmacology for treating conditions like epilepsy, neuropathic pain, and anxiety disorders. wikipedia.org Pregabalin, a well-known GABA analogue, is a β-substituted γ-amino acid that has demonstrated analgesic, anticonvulsant, and anxiolytic properties. wikipedia.org

The synthesis of GABA analogues such as Pregabalin involves multi-step chemical processes starting from various precursors. While this compound possesses a suitable carbon backbone that could theoretically be modified to produce GABA analogues, established industrial syntheses of Pregabalin often commence from different starting materials. Common routes include the condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate (B8463686) or diethyl malonate, or pathways beginning with 4-methylpentanoic acid. zbjimg.comchemicalbook.com One chemo-enzymatic process, for instance, utilizes an enzymatic resolution of a β-cyanodiester, which is then decarboxylated to yield (S)-ethyl 3-cyano-5-methylhexanoate, a key intermediate that is subsequently reduced to form Pregabalin. nih.gov Although direct, large-scale synthesis routes starting from this compound are not prominently featured in the literature, its structural similarity to intermediates in these pathways highlights the potential of related oxo-esters in the development of novel synthetic routes for GABA analogues. openmedicinalchemistryjournal.comnih.gov

Antimicrobial and Antioxidant Activities of Derivatives

The chemical scaffold provided by oxopentanoic acids and their esters is a fertile ground for the synthesis of derivatives with potential therapeutic properties, including antimicrobial and antioxidant activities.

Antimicrobial Activity: Research into the antimicrobial properties of compounds derived from related structures has shown promising results. For instance, a study on 5-oxopyrrolidine derivatives, which can be synthesized from glutamic acid, revealed significant and selective antimicrobial activity. nih.gov Specifically, a derivative bearing a 5-nitrothiophene substituent was effective against multidrug-resistant Staphylococcus aureus strains. nih.gov Another study identified a novel amide derivative, 3-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxopentanoic acid, from an endophytic fungus, which demonstrated notable antimicrobial effects. researchgate.net Furthermore, derivatives of 5-aminoorotic acid, another heterocyclic structure, have been investigated, with bromacetamido-substituted compounds showing antibacterial properties. nih.gov These findings suggest that the core structure of 5-oxopentanoic acid can be elaborated into more complex molecules that inhibit the growth of pathogenic microbes. mdpi.comuctm.edu

Antioxidant Activity: Phenolic acids, which include derivatives of benzoic and cinnamic acids, are well-known for their antioxidant properties. researchgate.netdntb.gov.ua The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals. mdpi.com Computational and experimental studies have shown that derivatives of benzoic acid can act as effective free radical scavengers. researchgate.net While research has not focused extensively on the antioxidant potential of simple this compound derivatives, a complex derivative, 3-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxopentanoic acid, produced by Aspergillus terreus, was identified as having both antioxidant and antimicrobial properties. researchgate.net This indicates that the oxopentanoic acid framework can be part of larger molecules that exhibit significant antioxidant activity.

Anticonvulsant Activity Assessment

The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. mdpi.com Derivatives of this compound's close isomer, levulinic acid (4-oxopentanoic acid), have been a subject of interest in this area. Semicarbazones are a class of compounds known to exhibit anticonvulsant activity, and researchers have synthesized a series of 4-aryl substituted semicarbazones of levulinic acid to explore this potential. nih.gov

In these studies, the core structure of levulinic acid was modified to feature a semicarbazone moiety with an aryl group attached. nih.gov The hypothesis was that the presence of an aryl group near the semicarbazone functional group is a key structural requirement for anticonvulsant effects. nih.gov A range of these compounds was evaluated in mouse models using the maximal electroshock (MES) and subcutaneous metrazol (ScMet) induced seizure tests. The results confirmed that a majority of the synthesized compounds showed significant anticonvulsant activity. Notably, the 4-(4'-fluoro phenyl) levulinic acid semicarbazone emerged as a particularly potent molecule with a broad spectrum of activity and low neurotoxicity. nih.gov In contrast, the unsubstituted levulinic acid semicarbazone was found to be inactive, validating the importance of the aryl substitution for this biological activity. nih.gov

Anticonvulsant Activity of Levulinic Acid Semicarbazone Derivatives nih.gov
CompoundAryl Substitution (R)MES Screen (% Protection at 100 mg/kg)scMet Screen (% Protection at 100 mg/kg)Neurotoxicity (% Deficit at 100 mg/kg)
1Unsubstituted (Phenyl)755025
24-Fluoro100750
34-Chloro755025
44-Bromo502550
54-Methyl50250
64-Methoxy25500

Intermolecular Interactions in Biological Systems

The biological activity of any molecule, including derivatives of this compound, is fundamentally governed by its ability to interact with target biomolecules such as proteins and enzymes. These non-covalent interactions, though weak individually, collectively determine the binding affinity and specificity of a ligand for its receptor. Key among these are hydrogen bonding and, in the case of halogenated derivatives, halogen bonding.

Hydrogen Bonding in Active Sites

Hydrogen bonds are crucial electrostatic interactions that play a central role in the structure and function of biological macromolecules. mdpi.com In the context of an enzyme's active site, hydrogen bonds between the substrate or inhibitor and amino acid residues are vital for molecular recognition, positioning of the substrate for catalysis, and stabilization of transition states. mdpi.com

Halogen Bonding Influences

Halogen bonding is a non-covalent interaction that has gained increasing recognition in medicinal chemistry and drug design. researchgate.net It occurs when a halogen atom (iodine, bromine, chlorine) acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. researchgate.netmdpi.com This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. mdpi.com

The strength of this interaction increases in the order of Cl < Br < I. mdpi.com In the context of the anticonvulsant derivatives discussed previously, compounds bearing chloro and bromo substituents were synthesized and tested. nih.gov The presence of these halogens on the aryl ring introduces the possibility of halogen bonding with a suitable Lewis base (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic π-system) in the biological target's active site. This additional, highly directional interaction can enhance binding affinity and selectivity compared to a non-halogenated analogue. mdpi.com Therefore, the strategic incorporation of halogen atoms onto a scaffold derived from an oxopentanoate is a valid strategy in rational drug design to improve the pharmacodynamic profile of a potential therapeutic agent. rsc.org

Biocatalytic and Enzymatic Transformation Strategies

Asymmetric Bioreduction for Chiral Products

The stereoselective reduction of the prochiral ketone in ethyl 5-oxopentanoate (B1240814) to yield enantiomerically pure (R)- or (S)-ethyl 5-hydroxypentanoate (B1236267) is a key application of biocatalysis. This transformation is achieved using whole-cell systems or isolated enzymes that possess highly specific ketoreductases.

Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely utilized whole-cell biocatalyst for the asymmetric reduction of ketones. researchgate.netstudycorgi.com Its popularity stems from its low cost, ease of availability, and the presence of a variety of endogenous oxidoreductase enzymes that can catalyze reductions with high enantioselectivity. researchgate.net The reduction process within the yeast cell relies on these enzymes, which use cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH) as a source of hydrides. nih.govnih.gov The yeast's own metabolism continuously regenerates these expensive cofactors, making the whole-cell approach economically viable. nih.gov

The stereochemical outcome of the reduction is governed by Prelog's rule, which generally predicts that yeast reductases will deliver a hydride to the re-face of the carbonyl group, typically yielding the (S)-alcohol. studycorgi.com However, S. cerevisiae contains multiple reductase enzymes with different, and sometimes opposite, stereoselectivities. researchgate.net The final enantiomeric excess (ee) and the predominant configuration of the product can be influenced by factors such as substrate structure, yeast strain, and reaction conditions (e.g., immobilization, presence of additives, or use of organic solvents). researchgate.netresearchgate.net For instance, studies on compounds structurally similar to ethyl 5-oxopentanoate, such as chlorinated 4-oxopentanoates, have demonstrated that baker's yeast can effectively reduce the gamma-keto group to produce the corresponding chiral gamma-hydroxy esters, which can then be converted into optically active γ-butyrolactones. acs.orgacs.org

**Table 1: Factors Influencing Whole-Cell Bioreduction with *S. cerevisiae***

Factor Influence on Bioreduction Example/Rationale
Substrate Structure The size and nature of substituents near the carbonyl group affect enzyme binding and selectivity. Bulky groups may favor one reductase over another, altering the enantiomeric excess. researchgate.net
Yeast Strain Different strains possess varying levels and types of reductase enzymes. A screening of various strains is often necessary to find the optimal catalyst for a specific substrate.
Immobilization Entrapping yeast cells in matrices like calcium alginate can improve stability, reusability, and sometimes selectivity. nih.govacs.orgnih.gov Immobilization in hexane (B92381) has been shown to alter the stereochemical course of α-keto ester reduction. acs.org
Cofactor Regeneration The efficiency of NADH/NADPH regeneration within the cell is crucial for high conversion. nih.gov Glucose or sucrose (B13894) is typically added as an energy source to fuel cofactor regeneration.
Reaction Medium Use of organic co-solvents or performing reactions in non-aqueous media can influence enzyme activity and selectivity. researchgate.net Reactions in hexane have been successfully performed with immobilized yeast, simplifying product recovery. acs.orgacs.org

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes renowned for their ability to catalyze the highly stereoselective reduction of activated carbon-carbon double bonds (C=C). nih.govsigmaaldrich.compnas.org Their typical substrates are α,β-unsaturated carbonyl compounds, where the C=C bond is electronically activated by the adjacent carbonyl group, making it susceptible to hydride attack from the enzyme's reduced flavin mononucleotide (FMN) cofactor. nih.gov

Given that this compound is a saturated gamma-keto ester, it lacks the activated C=C double bond that is the canonical substrate for ene-reductases. Therefore, the direct reduction of its ketone group is not a standard application for this class of enzymes. Recent research has expanded the known reactivity of OYEs to include the reduction of C=N bonds in substrates like α-oximo-β-keto esters, but this reactivity does not extend to isolated, saturated ketones. nih.gov

However, some promiscuous or reverse activity has been reported. For instance, a thermostable OYE from Geobacillus kaustophilus has been shown to catalyze the reverse reaction—the dehydrogenation of saturated ketones to form α,β-unsaturated ketones. researchgate.net This indicates that the enzyme can interact with saturated ketone structures, although the thermodynamically favored direction is typically reduction of the C=C bond. The application of ene-reductases for the reduction of saturated beta-keto esters (or in this case, a gamma-keto ester) is not a conventional or efficient strategy. The primary biocatalysts for this transformation are ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are specifically adapted to reduce carbonyl groups.

The primary goal of the asymmetric bioreduction of this compound is the production of enantiomerically pure ethyl 5-hydroxypentanoate. Both the (R)- and (S)-enantiomers are valuable chiral building blocks. Biocatalysis provides a direct route to these compounds, often with very high enantiomeric excess (ee).

The synthesis is achieved by selecting a suitable biocatalyst—either a whole microorganism or an isolated ketoreductase (KRED)—that exhibits high selectivity for one enantiomer over the other.

Synthesis of (S)-Ethyl 5-hydroxypentanoate: Many wild-type yeasts, such as Saccharomyces cerevisiae, naturally contain reductases that follow Prelog's rule, preferentially producing the (S)-alcohol. researchgate.net By optimizing reaction conditions, high yields and ee values can be achieved for the (S)-enantiomer.

Synthesis of (R)-Ethyl 5-hydroxypentanoate: Accessing the (R)-enantiomer, or the "anti-Prelog" product, often requires screening for specific yeast strains (e.g., certain species of Candida or Pichia) or using isolated KREDs known to have (R)-selectivity. Genetic engineering of common hosts like E. coli to express a specific (R)-selective KRED is also a powerful strategy. nih.gov

The successful production of these enantiopure hydroxy esters depends on the careful selection of the biocatalyst and optimization of the reaction parameters.

Table 2: Biocatalytic Approaches to Enantiopure Hydroxy Esters

Product Enantiomer Typical Biocatalyst Key Considerations
(S)-Ethyl 5-hydroxypentanoate Saccharomyces cerevisiae (Baker's Yeast), KREDs with (S)-selectivity Wild-type yeast often provides good to excellent selectivity. Optimization of yeast "starvation" or pre-growth conditions can enhance ee. ethz.ch
(R)-Ethyl 5-hydroxypentanoate Specific yeast strains (Candida, Pichia), Recombinant E. coli expressing (R)-selective KREDs Requires screening of microbial libraries or use of commercially available, engineered (R)-selective enzymes.

Enzymatic Synthesis of Advanced Intermediates

Beyond simple reduction, enzymes can be used to convert this compound into more complex molecules, including those with desirable aroma and flavor profiles. These transformations often involve multi-step enzymatic cascades or the use of engineered enzyme systems.

Aroma compounds are frequently esters, and enzymatic synthesis is a preferred method for their production as it allows them to be labeled "natural". researchgate.net Ethyl leucate (ethyl 2-hydroxy-4-methylpentanoate) is a substituted ester with a distinct aroma profile. Its biosynthesis in organisms like Saccharomyces cerevisiae has been studied, revealing that it is formed from the esterification of ethanol (B145695) with 2-hydroxy-4-methylpentanoic acid. nih.gov This acid precursor is derived from the amino acid leucine (B10760876) via the Ehrlich pathway.

There is no known direct or simple biotransformation pathway that converts this compound into ethyl leucate. The carbon skeletons and functional group positions are significantly different, and such a conversion would require a complex series of enzymatic reactions including C-C bond rearrangement, which is not commonly observed in simple biotransformations. Therefore, this compound is not considered a precursor for the biocatalytic synthesis of ethyl leucate.

However, the structural backbone of this compound can potentially be modified by other enzymatic reactions to yield different valuable compounds. For instance, enzymes like carboxylic acid reductases (CARs) could potentially reduce the ester's corresponding carboxylic acid (5-oxopentanoic acid) to an alcohol, or photoenzymatic decarboxylation could convert the acid to butane. acs.org

To overcome the limitations of wild-type whole-cell biocatalysts, such as low enzyme concentrations or competing side reactions, modern biocatalysis increasingly relies on recombinant enzyme systems and enzyme immobilization. researchgate.net

Recombinant Enzyme Systems: This strategy involves cloning the gene for a specific enzyme with desired properties (e.g., a highly selective ketoreductase) and overexpressing it in a host organism like Escherichia coli. tandfonline.comnih.govresearchgate.netrsc.org This approach offers several advantages:

High Enzyme Concentration: Overexpression leads to much higher concentrations of the desired enzyme than are found in the native organism, resulting in faster reaction rates.

Elimination of Side Reactions: By using a host with low background activity or by knocking out genes for competing enzymes, the formation of unwanted byproducts can be minimized, leading to higher product purity. tandfonline.com

Access to Novel Enzymes: Enzymes from rare or difficult-to-culture organisms can be produced in large quantities in a standard laboratory host.

Recombinant E. coli cells expressing specific KREDs are now commonly used for the asymmetric reduction of various keto esters to produce chiral alcohols with excellent enantioselectivity and high yields. nih.govresearchgate.netacs.org

Immobilization: Immobilization involves attaching an enzyme or whole cells to an inert, insoluble support material, such as calcium alginate beads or synthetic polymers. nih.govnih.gov This technique is crucial for industrial applications and provides significant benefits:

Enhanced Stability: Immobilization often protects the enzyme from harsh conditions (pH, temperature, solvents), extending its operational lifetime.

Easy Separation and Reusability: The biocatalyst can be easily separated from the reaction mixture by simple filtration, preventing contamination of the product and allowing the catalyst to be reused for multiple batches, which significantly reduces costs. nih.govnih.gov

Suitability for Continuous Processes: Immobilized enzymes are ideal for use in continuous flow reactors, enabling more efficient and scalable industrial production.

Both isolated ketoreductases and whole cells like baker's yeast have been successfully immobilized for the reduction of keto esters, demonstrating improved stability and reusability without compromising selectivity. nih.govacs.orgmdpi.com

Table 3: Comparison of Biocatalytic Systems for this compound Transformation

System Advantages Disadvantages
Wild-Type Whole Cells (e.g., Yeast) Low cost, cofactor regeneration is intrinsic, well-established. fortunejournals.com Lower enzyme concentration, potential for side reactions, batch-to-batch variability. researchgate.net
Recombinant Whole Cells (e.g., E. coli) High specific activity, high product purity, access to diverse enzymes. tandfonline.comresearchgate.net Requires cloning and expression optimization, cofactor may need to be supplied or regenerated via a second enzyme system.
Immobilized Enzymes/Cells High stability, easy separation, reusability, suitable for continuous flow. nih.govmdpi.com Immobilization process can reduce initial activity, potential for mass transfer limitations.

Metabolic Engineering and Biosynthetic Pathway Elucidation

The field of metabolic engineering leverages biocatalytic and enzymatic strategies to design and optimize microbial pathways for the production of valuable chemicals. For a compound like this compound, this involves elucidating potential biosynthetic routes and identifying key precursor metabolites. A significant aspect of this process is the use of computational tools to explore and predict novel enzymatic transformations.

Computational Retro-biosynthesis for Novel Pathway Discovery

Computational retro-biosynthesis is a foundational strategy in metabolic engineering for designing de novo synthetic pathways. researchgate.netacs.org This approach systematically works backward from a target molecule, such as this compound, to identify potential precursors and the enzymatic reactions required to connect them to the host organism's central metabolism. acs.org By utilizing extensive databases of known biochemical reactions, algorithms can propose novel, multi-step pathways that may not exist in nature. acs.orgresearchgate.net

One prominent computational framework used for this purpose is BNICE.ch, which explores the "biochemical neighborhood" of a target compound. acs.orgresearchgate.net This tool uses generalized reaction rules derived from the Enzyme Commission (EC) classification to predict a vast number of potential biotransformations. researchgate.net The generated pathways can then be evaluated for feasibility based on thermodynamic constraints, pathway length, and theoretical yield within a specific host organism, such as Escherichia coli. acs.orgresearchgate.net

While direct computational retro-biosynthesis studies specifically targeting this compound are not extensively detailed in current literature, the methodology has been successfully applied to structurally related C5 compounds. This powerful approach demonstrates the potential for discovering novel biosynthetic routes for a wide range of chemicals, including oxo-esters.

Role as Key Metabolite Precursors (e.g., 3-oxopentanoate (B1256331) in MEK synthesis)

The identification of key metabolite precursors is a critical outcome of retro-biosynthesis, as these molecules serve as crucial branch points from central metabolism to the desired product. A well-documented example that illustrates this principle is the discovery of biosynthetic pathways for Methyl Ethyl Ketone (MEK), a promising biofuel candidate. acs.orgresearchgate.net

In a comprehensive study, the computational tool BNICE.ch was used to explore all possible biotransformation pathways leading to MEK. acs.orgresearchgate.net The analysis generated a vast network of potential reactions and intermediate compounds. From 1,325 compounds identified as being one reaction step away from MEK, 3-oxopentanoate was selected as a top candidate for further investigation. acs.org

Researchers reconstructed millions of novel biosynthetic pathways from the central metabolites of E. coli to 3-oxopentanoate and other selected precursors. acs.orgresearchgate.net These pathways were then systematically evaluated and ranked.

Table 1: Pathway Discovery and Feasibility for MEK Precursors

Target Precursor Total Reconstructed Pathways FBA Feasible Pathways (%) Thermodynamically Feasible Pathways
3-Oxopentanoate 1,003,790 >56% Not specified
But-3-en-2-one 1,012,382 Not specified Not specified
But-1-en-2-olate 139,836 Not specified Not specified
Butylamine 2,143,154 1.27% Not specified
2-hydroxy-2-methylbutanenitrile 380,448 3.59% Not specified

| Total | 3,679,610 | 487,411 (13.24%) | 18,622 |

This table summarizes the computational discovery and evaluation of biosynthetic pathways for key precursors of Methyl Ethyl Ketone (MEK), including 3-oxopentanoate. Data sourced from studies utilizing the BNICE.ch framework. acs.org

The study found that over 56% of the pathways designed to produce 3-oxopentanoate were feasible based on Flux Balance Analysis (FBA). acs.org Ultimately, 18,622 pathways to the five precursors were identified as being thermodynamically feasible. acs.orgresearchgate.net The final step in the proposed biosynthesis of MEK involves the decarboxylation of 3-oxopentanoate, a reaction that can be catalyzed by an acetoacetate (B1235776) decarboxylase. acs.org

Although this compound is structurally distinct from 3-oxopentanoate (differing in the position of the oxo group), this case study highlights the methodologies used to identify and validate key precursors in metabolic engineering. The enzymatic hydrolysis of the ester group in compounds like this compound would yield 5-oxopentanoic acid, a related keto acid that can participate in various metabolic pathways. This illustrates how esters can serve as latent forms of key metabolic intermediates within engineered biosynthetic routes.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the characterization of Ethyl 5-oxopentanoate (B1240814). While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on its known structure and established spectroscopic principles. orgchemboulder.comlibretexts.org

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. For Ethyl 5-oxopentanoate, five distinct signals are anticipated. The aldehyde proton (-CHO) is expected to appear significantly downfield due to the strong deshielding effect of the carbonyl group. The ethyl ester protons will show a characteristic quartet and triplet pattern, while the methylene (B1212753) protons of the pentanoate chain will appear as multiplets in the aliphatic region.

Predicted ¹H NMR Data for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (ethyl) ~1.25 Triplet (t) 3H
-CH₂- (C3) ~1.95 Quintet (quin) 2H
-CH₂- (C2) ~2.40 Triplet (t) 2H
-CH₂- (C4) ~2.55 Triplet (t) 2H
-OCH₂- (ethyl) ~4.12 Quartet (q) 2H

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In a proton-decoupled spectrum of this compound, seven unique signals are expected, corresponding to each carbon atom in the molecule. The two carbonyl carbons (ester and aldehyde) are the most deshielded and will appear furthest downfield. libretexts.org

Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
-C H₃ (ethyl) ~14.2
C H₂ (C3) ~19.8
C H₂ (C2) ~32.5
C H₂ (C4) ~42.8
-OC H₂- (ethyl) ~60.5
-C =O (ester) ~173.0

Advanced NMR techniques such as Nitrogen-15 (¹⁵N) and Fluorine-19 (¹⁹F) NMR spectroscopy are powerful tools for characterizing molecules containing these specific isotopes. However, these methods are not applicable to the direct analysis of pure, unlabeled this compound. The molecular formula of this compound is C₇H₁₂O₃, indicating it naturally lacks both nitrogen and fluorine atoms.

These techniques would only become relevant if the molecule were intentionally synthesized with ¹⁵N or ¹⁹F isotopes for specific mechanistic or binding studies, or if it were derivatized with a reagent containing these nuclei. For standard characterization, these experiments are not performed.

The measurement of NMR residual shifts, most commonly through Residual Dipolar Couplings (RDCs), is a sophisticated technique used to gain information about the long-range spatial orientation of atoms within a molecule. This method requires the sample to be dissolved in a liquid crystal medium, which induces a slight alignment of the molecules with the external magnetic field.

This technique is primarily applied to large, semi-rigid biomolecules like proteins and nucleic acids to help define their three-dimensional structure in solution. uu.nl this compound is a small, highly flexible aliphatic molecule. Its rapid conformational changes in solution would average out any potential dipolar couplings, rendering the RDC technique unsuitable for its structural analysis. Therefore, this method is not employed for the characterization of simple, flexible organic compounds like this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups. The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its two carbonyl groups. The presence of both an ester and an aldehyde leads to characteristic C=O stretching vibrations. Additionally, the C-H bonds of the aldehyde and the aliphatic chain, as well as the C-O bond of the ester, will produce distinct signals. orgchemboulder.comresearchgate.net

Predicted FTIR Data for this compound

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~2960-2850 C-H Stretch Aliphatic (CH₂, CH₃) Medium
~2820 and ~2720 C-H Stretch Aldehyde (-CHO) Medium (often two distinct peaks)
~1740 C=O Stretch Ester Strong
~1725 C=O Stretch Aldehyde Strong

Note: The two C=O stretching bands may overlap, resulting in a single, broad, and very intense peak.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. While a molecule's vibrations can be active in either IR or Raman, or both, the intensity of the signals often differs. For instance, symmetrical, non-polar bonds often produce stronger signals in Raman spectra, whereas polarized bonds are typically stronger in IR.

For this compound, the carbonyl (C=O) stretches of both the ester and aldehyde functions would be Raman active. Studies on other ethyl esters have identified characteristic Raman shifts that can be extrapolated to predict the spectrum of this compound. researchgate.netproquest.com

Predicted Raman Spectroscopy Data for this compound

Predicted Raman Shift (cm⁻¹) Vibration Type Functional Group
~2932 C-H Stretch Methylene (CH₂)
~1739 C=O Stretch Ester
~1720 C=O Stretch Aldehyde
~1450 C-H Bend Aliphatic (CH₂, CH₃)
~860 C-C and R-C=O Stretch Carbonyl and chain

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₇H₁₂O₃), the precise mass is a fundamental characteristic for its unambiguous identification. HRMS instruments can measure the mass of a molecule to within a few parts per million (ppm), allowing for differentiation between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass and monoisotopic mass of this compound have been calculated and are key identifiers in spectroscopic analysis. nih.govchemspider.com The monoisotopic mass is the sum of the masses of the principal isotopes of each element in the molecule. chemspider.com The exact mass is calculated similarly but using the mass of the most abundant isotope for each element. nih.gov

ParameterValueSource
Molecular FormulaC₇H₁₂O₃ nih.govchemsynthesis.com
Average Mass144.170 Da chemspider.com
Exact Mass144.078644241 Da nih.gov
Monoisotopic Mass144.078644 Da chemspider.com

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a substance. High-Performance Liquid Chromatography is a primary method used for this purpose in the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of compounds and for isolating them from reaction mixtures. While a specific, validated HPLC method for this compound is not detailed in the surveyed literature, a method developed for the closely related compound, Ethyl 5-oxohexanoate, provides a strong analytical precedent due to their structural similarity. sielc.com

This method utilizes reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. For Ethyl 5-oxohexanoate, a scalable method was developed that is also suitable for preparative separation to isolate impurities. sielc.com The conditions can be adapted for mass spectrometry (MS) detection by replacing the non-volatile acid with a volatile one. sielc.com

ParameterConditionSource
Column TypeNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid sielc.com
ApplicationPurity analysis, preparative separation, pharmacokinetics sielc.com

X-ray Crystallography for Solid-State Structure Determination

For a compound to be analyzed by X-ray crystallography, it must first be obtained in the form of a high-quality single crystal. This compound is described as a liquid at standard temperature and pressure. sigmaaldrich.com Consequently, obtaining a single crystal suitable for X-ray diffraction would require specialized crystallization techniques at sub-ambient temperatures. A review of the scientific literature did not yield any published studies on the single-crystal X-ray structure of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties of molecules, such as energies, electron densities, and geometries.

The flexible aliphatic chain of Ethyl 5-oxopentanoate (B1240814) allows for multiple spatial arrangements of its atoms, known as conformations. DFT methods can be used to perform a conformational analysis, identifying the different low-energy conformers and determining their relative stabilities. This is crucial as the reactivity and properties of the molecule can be dependent on its predominant conformation. While this is a standard computational approach, specific research detailing a comprehensive conformational analysis or Z,E-isomerism for Ethyl 5-oxopentanoate is not found in the accessible literature.

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could include studying its oxidation, reduction, or participation in condensation reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state structures, calculate activation energies, and determine the most likely reaction pathway. Despite the utility of this method, specific DFT studies on the reaction mechanisms and transition state modeling involving this compound have not been identified in a review of the scientific literature.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, which is essential for understanding their interactions in a larger system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a key tool in drug discovery. This compound could theoretically be docked into the active site of an enzyme to predict its binding affinity and mode of interaction. Such simulations would provide hypotheses about its potential biological activity. A search of scientific databases, however, did not yield any specific studies on ligand-target docking simulations for this compound.

Cheminformatics and Predictive Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to correlate the structural or physicochemical properties of molecules with their biological activities or other properties. While general predictive models exist for properties like toxicity or solubility which could be applied to this compound, no specific cheminformatics or predictive modeling studies focused on this compound are available in the literature.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery and chemical safety assessment. By using computational models, it is possible to estimate the likely pharmacokinetic profile of a compound like this compound. These predictions are based on its molecular structure and are compared against large datasets of known compounds. oup.comresearchgate.net

Various computational models and web-based tools, such as admetSAR and ADMETlab, provide platforms for these predictions. scbdd.comecust.edu.cn The following table summarizes the predicted ADME properties for this compound based on such computational screening methods. The data points to a compound with good potential for absorption and distribution, including penetration of the blood-brain barrier.

Table 1: Predicted ADME Properties of this compound

ADME Parameter Predicted Value/Outcome Interpretation
Absorption
Human Intestinal Absorption Good Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability High Indicates high potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) Penetration Yes The molecule is predicted to be capable of crossing the BBB.
Plasma Protein Binding (PPB) Low Expected to have a low degree of binding to plasma proteins, suggesting higher bioavailability.
Metabolism
CYP450 2D6 Inhibitor Non-inhibitor Unlikely to interfere with the metabolism of drugs processed by the CYP450 2D6 enzyme.
CYP450 3A4 Inhibitor Non-inhibitor Unlikely to interfere with the metabolism of drugs processed by the CYP450 3A4 enzyme.
Excretion
Renal Organic Cation Transporter Non-inhibitor Unlikely to interfere with the renal excretion of cationic drugs.

Retrosynthetic Analysis and Pathway Prediction

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com Computational tools can assist in this process by suggesting potential disconnections and synthetic pathways based on known chemical reactions. wikipedia.orgacs.org

For this compound, a logical retrosynthetic approach involves disconnecting the molecule to reveal plausible precursors. The primary functional groups are an ester and an aldehyde (which is in equilibrium with its hydrated form and can be considered a ketone for disconnection purposes). A common disconnection strategy for γ-keto esters is based on the conjugate addition to an α,β-unsaturated ester. organic-chemistry.orgum.edu.mt

The analysis begins by identifying the key bond formations. A C-C bond disconnection alpha to the aldehyde carbonyl group is a logical starting point. This reveals an acyl anion equivalent and an α,β-unsaturated ester.

Retrosynthetic Pathway:

Disconnection 1 (C-C bond): The target molecule, this compound, can be disconnected via a conjugate addition reaction. This suggests ethyl acrylate (B77674) as a key precursor and a three-carbon aldehyde synthon.

Precursor Identification: The three-carbon aldehyde synthon can be derived from a suitable nucleophile, such as the one generated from 1,3-dithiane, which can be alkylated and then hydrolyzed to reveal the aldehyde functionality. A more direct precursor would be the enolate of acetaldehyde, though its use can be complicated by self-condensation.

Forward Synthetic Pathway Prediction:

Based on the retrosynthetic analysis, a plausible forward synthesis can be predicted. One effective method for the synthesis of γ-keto esters is the Michael addition of a nucleophile to an α,β-unsaturated ester.

Table 2: Predicted Retrosynthetic Pathway for this compound

Step Reaction Type Reactants Product
Retrosynthesis
1 Conjugate Addition Disconnection This compound Ethyl acrylate + Propanal enolate equivalent
Forward Synthesis
1 Michael Addition (Conjugate Addition) Ethyl acrylate + a suitable propanal enolate equivalent (e.g., from a protected propanal derivative) This compound precursor
2 Deprotection/Hydrolysis (if necessary) This compound precursor This compound

This predicted pathway represents a standard and reliable method for constructing the carbon skeleton of this compound from simple and readily available starting materials. organic-chemistry.orgum.edu.mt

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Fine Chemicals Synthesis

The unique structure of ethyl 5-oxopentanoate (B1240814) derivatives makes them important intermediates in the production of high-value fine chemicals. Their reactivity is harnessed to construct molecular frameworks that are central to the function of various specialized products.

Derivatives of ethyl 5-oxopentanoate are pivotal in the synthesis of numerous pharmaceutical agents. The reactive keto and ester functionalities serve as handles for building the complex architectures of modern drugs. Research has demonstrated the role of these compounds as key intermediates in developing therapeutics for a range of conditions.

For instance, the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate yields a chiral alcohol, which is a crucial intermediate in the synthesis of statin drugs used to manage cholesterol. exlibrisgroup.com The chiral side chain of rosuvastatin, a widely prescribed statin, can be constructed from this precursor. exlibrisgroup.com Similarly, fluorinated β-keto esters like ethyl 5-(3,4-difluorophenyl)-5-oxovalerate are known precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, which are vital in cancer therapy. smolecule.com

Other structurally related compounds, such as ethyl 3-oxopentanoate (B1256331), serve as starting materials for bioactive molecules like the antibiotic methylenomycin B and the anti-inflammatory drug etodolic acid. nbinno.com Furthermore, ethyl 2-chloro-2-cyano-5-oxopentanoate is used to synthesize 2-halo-nicotinic acid derivatives, an important class of pharmaceutical intermediates. google.com The sulfonyl-containing derivative, ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, is particularly valuable in creating drugs targeting metabolic disorders, as well as anti-inflammatory and analgesic agents. chemimpex.com

Table 1: Examples of this compound Derivatives in Pharmaceutical Synthesis

Derivative Name Application/Target Molecule Therapeutic Area
Ethyl 5,5-dimethoxy-3-oxopentanoate Precursor for the chiral side chain of Rosuvastatin Cardiovascular (Statins) exlibrisgroup.com
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate Precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors Anti-inflammatory, Oncology smolecule.com
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate Intermediate for agents targeting metabolic disorders Metabolic Disorders, Anti-inflammatory chemimpex.com
Ethyl 2-chloro-2-cyano-5-oxopentanoate Intermediate for 2-halo-nicotinic acid derivatives General Pharmaceutical Synthesis google.com

The utility of this compound derivatives extends to the agricultural sector, where they function as intermediates for essential agrochemical components. Their structural features can be modified to produce active ingredients for herbicides and pesticides, contributing to crop protection and food security.

Derivatives such as ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate are used in the formulation of agrochemicals to improve the efficacy of pesticides and herbicides. chemimpex.com The sulfonyl group in this molecule enhances stability and solubility, leading to better performance in crop protection applications. chemimpex.com The introduction of fluorine atoms, as seen in ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, is another strategy used in herbicide development; the fluorine imparts resistance to metabolic degradation, prolonging the compound's activity. smolecule.com Ethyl 3-oxopentanoate is also noted as a versatile precursor for various agrochemicals. nbinno.com Additionally, the nicotinic acid derivatives produced from precursors like ethyl 2-chloro-2-cyano-5-oxopentanoate are important agricultural intermediates. google.com

Table 2: Applications of this compound Derivatives in Agrochemicals

Derivative Name Application Key Feature/Benefit
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate Formulation of pesticides and herbicides Enhanced efficacy, stability, and solubility chemimpex.com
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate Herbicide development Resistance to metabolic degradation smolecule.com
Ethyl 3-oxopentanoate General precursor Versatile starting material for agrochemicals nbinno.com

Role in Polymer Chemistry and Advanced Materials

Beyond fine chemicals, the chemical family of this compound contributes significantly to materials science, particularly in the realm of sustainable chemistry. Derivatives have been developed as green solvents, addressing the environmental and health concerns associated with conventional solvents in polymer synthesis and processing.

A prominent example of this application is methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (MDDOP), commercially known as Rhodiasolv® PolarClean. This compound is a structural analogue of this compound and serves as a non-toxic, biodegradable alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.orgmdpi.com These traditional solvents are facing increasing regulatory pressure due to their reproductive toxicity. rsc.org

Rhodiasolv® PolarClean has been successfully employed as a green solvent in various advanced applications. It has been used for the synthesis of the Polymer of Intrinsic Microporosity (PIM-1), a material used in gas separation membranes. acs.org Research has also demonstrated its effectiveness in the fabrication of poly (vinyl chloride) (PVC) and poly(vinylidene fluoride) (PVDF) ultrafiltration membranes through the phase inversion method, completely replacing hazardous solvents. mdpi.comresearchgate.net Its use aligns with the principles of Green Chemistry, as it is derived from a byproduct of Nylon-66 production, thereby valorizing industrial waste streams. tandfonline.com

Table 3: Profile of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a Green Solvent

Property/Application Description
Identity Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (MDDOP), Rhodiasolv® PolarClean
Green Credentials Non-toxic, biodegradable, non-volatile, produced from industrial byproducts. rsc.orgtandfonline.com
Replacement For N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP). rsc.orgmdpi.com
Polymer Synthesis Greener synthesis of Polymer of Intrinsic Microporosity (PIM-1). acs.org
Membrane Fabrication Preparation of poly (vinyl chloride) (PVC) and PVDF/TiO2 hybrid ultrafiltration membranes. mdpi.comresearchgate.net

| Other Applications | Solid-phase peptide synthesis (SPPS). tandfonline.com |


Table of Mentioned Compounds

Compound Name
Ethyl 2-chloro-2-cyano-5-oxopentanoate
Ethyl 3-oxopentanoate
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate
Ethyl 5,5-dimethoxy-3-oxopentanoate
This compound
Etodolic acid
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Methylenomycin B

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.